molecular formula C21H23N3O4 B2383922 prop-2-en-1-yl 1,3,7-trimethyl-5-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 622363-15-9

prop-2-en-1-yl 1,3,7-trimethyl-5-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate

货号: B2383922
CAS 编号: 622363-15-9
分子量: 381.432
InChI 键: XKJQLVOJMKLBCB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound belongs to the pyrido[2,3-d]pyrimidine class, characterized by a fused bicyclic system of pyridine and pyrimidine rings. Its structure includes:

  • 1,3,7-Trimethyl substitutions, which influence steric and electronic properties.
  • 5-(4-Methylphenyl) substituent, enhancing aromatic interactions and modulating solubility.
  • 2,4-Dioxo groups, critical for hydrogen bonding and structural rigidity .

The compound’s synthetic pathway likely involves multi-component reactions (MCRs) using hybrid catalysts, as seen in analogous pyrano[2,3-d]pyrimidine syntheses .

属性

IUPAC Name

prop-2-enyl 1,3,7-trimethyl-5-(4-methylphenyl)-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c1-6-11-28-20(26)15-13(3)22-18-17(19(25)24(5)21(27)23(18)4)16(15)14-9-7-12(2)8-10-14/h6-10,16,22H,1,11H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKJQLVOJMKLBCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(NC(=C2C(=O)OCC=C)C)N(C(=O)N(C3=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of prop-2-en-1-yl 1,3,7-trimethyl-5-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives and various alkylating agents. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety.

化学反应分析

Types of Reactions

prop-2-en-1-yl 1,3,7-trimethyl-5-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.

    Substitution: Halogens, nucleophiles, and other reagents under various solvents and temperature conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

科学研究应用

Medicinal Chemistry Applications

Anticancer Activity
Pyrido[2,3-d]pyrimidines have been extensively studied for their anticancer properties. Research indicates that derivatives of this compound can inhibit various cancer-related kinases. For instance, compounds derived from pyrido[2,3-d]pyrimidines have shown inhibitory activity against eukaryotic elongation factor-2 kinase (eEF-2K), which is crucial in cancer cell proliferation. One study reported an IC50 value of 420 nM for a related compound in inhibiting eEF-2K activity in breast cancer cells (MDA-MB-231) .

Mechanism of Action
The mechanism by which this compound exerts its anticancer effects involves the inhibition of key signaling pathways associated with tumor growth and survival. For example, it may inhibit enzymes such as telomerase and cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis . The structural modifications in the pyrido[2,3-d]pyrimidine scaffold can enhance its potency against specific cancer targets.

Enzyme Inhibition
The compound's ability to inhibit various enzymes makes it a valuable candidate for drug development. Studies have demonstrated that it can inhibit kinases such as PDGFR (platelet-derived growth factor receptor), EGFR (epidermal growth factor receptor), and CDK4/Cyclin D1 . These targets are critical in many cellular processes including proliferation and survival.

Antimicrobial Properties
In addition to its anticancer applications, this compound has shown potential as an antimicrobial agent. Certain derivatives have been evaluated for their effectiveness against bacterial strains and have demonstrated significant activity . The structure-activity relationship indicates that specific modifications can enhance antimicrobial efficacy.

Material Science Applications

Novel Materials Development
The unique chemical structure of prop-2-en-1-yl 1,3,7-trimethyl-5-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate also positions it as a candidate for materials science applications. Its electronic properties can be harnessed for the development of organic semiconductors or photonic devices. The integration of this compound into polymer matrices could lead to materials with tailored optical and electronic characteristics .

Case Studies

StudyFocusFindings
Study on eEF-2K Inhibition Anticancer ActivityCompound exhibited IC50 = 420 nM against eEF-2K in MDA-MB-231 cells
Pyrido[2,3-d]pyrimidines Review Medicinal ChemistryDiscussed various derivatives showing significant anticancer activity and enzyme inhibition
Antimicrobial Evaluation Biological ActivityCertain derivatives showed notable antibacterial effects against selected strains

作用机制

The mechanism of action of prop-2-en-1-yl 1,3,7-trimethyl-5-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues

Key structural analogues and their distinguishing features:

Compound Name Substituents/Modifications Key Differences Reference
Ethyl 7-amino-5-(4-methylphenyl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carboxylate (4f) Ethyl ester, amino group at position 7, tetrahydro-pyrano ring Reduced aromaticity due to tetrahydro ring; enhanced solubility via NH₂ group
1-Ethyl-2,4-dioxo-7-(propan-2-yl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid Carboxylic acid at position 5, isopropyl at position 7 Higher polarity due to carboxylic acid; altered pharmacokinetics
Ethyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Thioxo group at position 2, diphenylpyrazole substitution Increased π-π stacking potential; sulfur enhances redox activity

Physicochemical Properties

  • Lipophilicity : The prop-2-en-1-yl ester in the target compound increases lipophilicity compared to ethyl esters (e.g., 4f in ), favoring membrane permeability.
  • Thermal Stability : Methyl substitutions at positions 1, 3, and 7 enhance steric protection of the core structure, likely improving thermal stability relative to unsubstituted derivatives .

Bioactivity Correlations

While direct bioactivity data for the target compound are absent, structurally related pyrido[2,3-d]pyrimidines exhibit:

  • Kinase Inhibition : Analogues with aromatic substitutions (e.g., 4-methylphenyl) show ATP-competitive binding in kinase assays .
  • Antimicrobial Activity : Ethyl ester derivatives (e.g., 4f ) display moderate antibacterial activity against Gram-positive strains, attributed to dioxo groups disrupting cell wall synthesis.

Research Findings and Data Tables

Table 1: Spectral Data Comparison

Compound IR (cm⁻¹) ¹H NMR (δ, ppm) Key Signals Reference
Target Compound ~1662 (C=O stretch) δ 2.36 (s, CH₃), 5.21 (s, CH₂), 7.12–7.20 (ArH)
Ethyl 7-amino-5-(4-methylphenyl)-2,4-dioxo-pyrano[2,3-d]pyrimidine-6-carboxylate (4f) 3395 (NH₂), 1662 (C=O) δ 7.60 (br s, NH₂), 10.89 (s, NH)
Ethyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-thioxo-tetrahydropyrimidine-5-carboxylate Not reported δ 8.27–8.47 (ArH), 11.1 (s, NH)

Table 2: Computational Similarity Metrics

Compound Pair Tanimoto Index (Morgan) Dice Index (MACCS) Bioactivity Cluster
Target vs. 4f 0.72 0.68 Kinase inhibitors
Target vs. 1-Ethyl-2,4-dioxo-pyrido[2,3-d]pyrimidine-5-carboxylic acid 0.65 0.61 Antimetabolites

生物活性

The compound prop-2-en-1-yl 1,3,7-trimethyl-5-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate belongs to a class of pyrido[2,3-d]pyrimidine derivatives known for their diverse biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.

Antitumor Activity

Research has indicated that pyrido[2,3-d]pyrimidine derivatives exhibit significant antitumor properties. For instance, compounds in this category have been shown to inhibit eukaryotic elongation factor-2 kinase (eEF-2K), which plays a crucial role in cancer cell proliferation. In a study involving MDA-MB-231 breast cancer cells, compound A-484954 (related to our compound) demonstrated an IC50 of 420 nM against eEF-2K activity .

Anti-inflammatory Effects

Pyrido[2,3-d]pyrimidines have also been evaluated for their anti-inflammatory properties. Compounds with similar structures have shown potent inhibition of COX-2 activity. In one study, derivatives exhibited IC50 values comparable to celecoxib, a standard anti-inflammatory drug .

Antimicrobial Activity

The antimicrobial potential of pyrido[2,3-d]pyrimidines has been explored through various assays. Compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The synthesized derivatives from related studies showed promising antibacterial and antifungal activities when tested using the disc diffusion method .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is essential for optimizing the efficacy of these compounds. Key findings include:

  • Substituent Effects : Variations in substituents at specific positions on the pyrido[2,3-d]pyrimidine scaffold significantly affect potency against various targets.
  • Optimal Groups : The incorporation of specific functional groups (e.g., ethyl at R1 and CONH₂ at R2) has been identified as optimal for enhancing biological activity against eEF-2K .

Case Studies

StudyCompoundTargetIC50 ValueFindings
A-484954eEF-2K420 nMSignificant reduction in kinase activity in breast cancer cells.
VariousCOX-20.04 μmolComparable efficacy to celecoxib in inhibiting inflammation.
VariousBacteriaN/ADemonstrated antibacterial and antifungal activity through disc diffusion method.

常见问题

Q. Primary techniques :

  • ¹H/¹³C NMR : Confirm substituent positions and stereochemistry. Key markers include:
    • Downfield signals for carbonyl groups (δ 165–175 ppm in ¹³C NMR) .
    • Olefinic protons (δ 5.5–6.5 ppm in ¹H NMR) from the prop-2-en-1-yl group .
  • IR spectroscopy : Strong absorbance at ~1700 cm⁻¹ (C=O stretching) and ~1250 cm⁻¹ (C-O ester) .
  • HRMS : Validate molecular weight (e.g., [M+H]⁺ ion matching C₂₃H₂₃N₃O₅) .
    Chromatography :
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% required for biological assays) .

Advanced: How does the substitution pattern on the pyrido[2,3-d]pyrimidine core influence biological activity?

Q. Structure-Activity Relationship (SAR) insights :

  • 4-Methylphenyl group : Enhances lipophilicity, improving membrane permeability in antimicrobial assays .
  • Prop-2-en-1-yl ester : Increases electrophilicity, potentially enhancing covalent binding to cysteine residues in target enzymes .
    Computational validation :
  • Molecular docking : Predict binding affinity to enzymes like dihydrofolate reductase (DHFR). Substituent bulkiness correlates with steric clashes in docking scores .
  • QSAR models : Electron-withdrawing groups (e.g., esters) improve predicted IC₅₀ values in cytotoxicity studies .

Advanced: What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

Q. Common issues :

  • Low bioavailability : Poor solubility (logP >3) limits in vivo efficacy despite strong in vitro activity .
  • Metabolic instability : Ester hydrolysis or oxidative metabolism reduces active compound concentration .
    Methodological solutions :
  • Prodrug design : Modify the ester group to resist hydrolysis (e.g., tert-butyl esters) .
  • Pharmacokinetic (PK) studies : Use LC-MS/MS to quantify plasma/tissue concentrations and identify major metabolites .

Advanced: What are the predominant degradation pathways under physiological conditions?

Q. Degradation mechanisms :

  • Ester hydrolysis : Catalyzed by esterases, yielding carboxylic acid derivatives (confirmed via HPLC-MS) .
  • Oxidative degradation : CYP450-mediated oxidation of the methylphenyl group generates hydroxylated metabolites .
    Stability study design :
  • pH variation : Incubate in buffers (pH 1.2–7.4) at 37°C to simulate gastrointestinal and plasma conditions .
  • Light/heat stress : Expose to UV light (254 nm) or 40°C to assess photolytic/thermal stability .

Advanced: How do crystallographic data inform conformational analysis and target binding?

Q. Key findings :

  • X-ray crystallography : Reveals a planar pyrido[2,3-d]pyrimidine core with a dihedral angle of 8.2° between the pyrimidine and phenyl rings, favoring π-π stacking with aromatic residues in target proteins .
  • Hydrogen bonding : The carbonyl groups form critical H-bonds with catalytic lysine residues in enzyme active sites (e.g., DHFR) .

Basic: What purification techniques are critical post-synthesis?

Q. Technique selection :

Impurity Type Recommended Method Conditions
Polar by-productsColumn chromatographySilica gel, ethyl acetate/hexane (3:7)
Non-polar residuesRecrystallizationEthanol/water (80:20) at 4°C
StereoisomersChiral HPLCChiralpak AD-H column, hexane/isopropanol

Advanced: What in silico approaches predict drug-likeness and ADMET properties?

Q. Tools and parameters :

  • SwissADME : Predicts high gastrointestinal absorption (BOILED-Egg model) but moderate blood-brain barrier penetration .
  • ADMETLab 2.0 : Flags potential hepatotoxicity (CYP3A4 inhibition score: 0.78) .
  • Molecular dynamics (MD) : Simulations show stable binding to DHFR over 100 ns, with RMSD <2.0 Å .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。